molecular formula C25H22N6O3S B15079557 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B15079557
M. Wt: 486.5 g/mol
InChI Key: RCADDTPRAKTGSX-NLRVBDNBSA-N
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Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of bases such as cesium carbonate and reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It can be used as a fungicide or herbicide, leveraging its biological activity against plant pathogens.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the sulfanyl and nitrophenyl groups can modulate the compound’s reactivity and binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the triazole and nitrophenyl groups allows for a broader range of interactions with biological targets, enhancing its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C25H22N6O3S

Molecular Weight

486.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H22N6O3S/c1-17-8-10-20(11-9-17)24-28-29-25(30(24)21-6-4-3-5-7-21)35-16-23(32)27-26-18(2)19-12-14-22(15-13-19)31(33)34/h3-15H,16H2,1-2H3,(H,27,32)/b26-18+

InChI Key

RCADDTPRAKTGSX-NLRVBDNBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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